2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Description
Structural Significance and Core Features
The compound 2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile is a fused heterocyclic system with a pyrano[3,2-c]pyran core. Its molecular formula is $$ \text{C}{17}\text{H}{14}\text{N}{2}\text{O}{3} $$, and it has a molecular weight of 294.30 g/mol. Key structural features include:
- Stereochemistry : The (4R)-configuration at the chiral center ensures spatial orientation critical for molecular interactions.
- Functional Groups :
- Fused Ring System : The pyrano[3,2-c]pyran scaffold provides rigidity, influencing binding affinity to biological targets.
Table 1: Key Structural Descriptors
Historical Context and Research Evolution
The synthesis and study of pyrano[3,2-c]pyran derivatives began gaining traction in the early 2000s. Key milestones include:
- Early Synthesis (2006) : Wang et al. developed a one-pot method using KF/Al$$2$$O$$3$$ as a catalyst, enabling room-temperature reactions of aldehydes, malononitrile, and 4-hydroxy-5-methylpyran-2-one. This approach achieved yields of 80–92% for derivatives, including the target compound.
- Green Chemistry Advances (2013) : Meng et al. introduced ionic liquid ([bmim]BF$$_4$$)-mediated synthesis, reducing reaction times to 2–4 hours and improving atom economy.
- Nanocatalysis (2017) : Fe$$3$$O$$4$$ nanoparticles functionalized with ionic liquids enabled magnetic recovery and reuse, showcasing sustainable methodologies.
Table 2: Evolution of Synthetic Methods
Properties
IUPAC Name |
2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-9-3-5-11(6-4-9)14-12(8-18)16(19)22-13-7-10(2)21-17(20)15(13)14/h3-7,14H,19H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIVRDDXFJPHMMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2C(=C(OC3=C2C(=O)OC(=C3)C)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Multicomponent Reaction Framework
The compound is synthesized via a Knoevenagel-Michael-cyclization cascade. A typical protocol involves:
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4-Methylbenzaldehyde (1.2 mmol) as the aryl aldehyde component.
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Malononitrile (1.0 mmol) as the cyanide donor.
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Ethyl 3-oxo-3-(4-methylphenyl)propanoate (1.0 mmol) as the β-ketoester.
The reaction proceeds through:
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency:
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Reactants : 4-Methylbenzaldehyde, malononitrile, and ethyl acetoacetate.
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Catalyst : Diazabicyclo[2.2.2]octane (DABCO, 0.2 mmol) in acetonitrile.
Advantages :
Catalyst Systems and Solvent Effects
Organocatalysts
| Catalyst | Solvent | Temperature | Yield (%) | Source |
|---|---|---|---|---|
| Piperidine | Ethanol | RT | 70–85 | |
| DABCO | Acetonitrile | 82°C | 89 | |
| Triethylamine | Water/Ethanol | 80°C | 78 |
Key Observations :
Solvent Optimization
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Ethanol : Preferred for its ability to dissolve both polar and nonpolar reactants.
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Acetonitrile : Enhances microwave absorption, enabling rapid heating.
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Water : Used in green chemistry approaches but may lower yields due to poor aldehyde solubility.
Structural Confirmation and Characterization
Spectroscopic Data
X-ray Crystallography (Related Analogue)
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Ethyl 6-amino-5-cyano-2,4-bis(4-methylphenyl)-4H-pyran-3-carboxylate :
Mechanistic Insights
Reaction Pathway
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Knoevenagel Condensation :
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Michael Addition :
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β-Ketoester enolate attacks the nitrile’s β-carbon.
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Cyclization :
Yield Optimization Strategies
Key Variables
| Variable | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst loading | 5–10 mol% | Maximizes enolate formation |
| Temperature | 80–85°C | Balances kinetics and decomposition |
| Solvent polarity | Medium (e.g., ethanol) | Enhances intermediate solubility |
Chemical Reactions Analysis
2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Reagents and Conditions: Common reagents include acids, bases, and solvents like ethanol or methanol.
Scientific Research Applications
Structural Properties
This compound belongs to the class of pyran derivatives, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 294.3 g/mol. Its structure features a pyran ring fused with a carbonitrile group, contributing to its reactivity and interaction with biological targets.
Medicinal Chemistry Applications
1. Anticancer Activity:
Pyran derivatives, including the compound , have demonstrated significant anticancer properties. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines such as breast cancer, prostate cancer, and leukemia. For instance, studies have highlighted the ability of pyrano[3,2-c]pyran derivatives to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
2. Antiviral Properties:
Some pyran derivatives have shown promise as antiviral agents. The structural features of 2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile may facilitate interactions with viral proteins or enzymes, potentially inhibiting viral replication. This application is particularly relevant in the context of emerging viral infections where novel therapeutic agents are urgently needed .
3. Antimicrobial Activity:
The compound has also been investigated for its antibacterial and antifungal properties. Studies suggest that certain pyran derivatives can disrupt microbial cell membranes or inhibit essential enzymes, leading to cell death. This makes them candidates for developing new antibiotics or antifungal treatments .
Materials Science Applications
1. Organic Light Emitting Diodes (OLEDs):
Due to their unique electronic properties, pyran derivatives are being explored as materials for organic light-emitting diodes (OLEDs). Their ability to emit light when subjected to an electric field can be harnessed in display technologies and lighting applications .
2. Photovoltaic Cells:
The compound's photochemical properties also lend themselves to applications in photovoltaic cells. Research into organic solar cells has identified pyran-based materials as potential candidates for enhancing light absorption and conversion efficiency .
Synthetic Applications
1. Intermediate in Organic Synthesis:
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups can undergo various chemical reactions such as nucleophilic substitutions or cycloadditions, making it valuable in synthetic organic chemistry .
2. Synthesis of Bioactive Compounds:
The structural motifs present in this compound can be utilized to synthesize other bioactive compounds through functionalization reactions. This versatility is crucial for drug discovery and development processes .
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry reported that a series of pyrano[3,2-c]pyrans exhibited potent cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .
Case Study 2: Antiviral Properties
Research highlighted the antiviral activity of similar pyran derivatives against HIV and other viruses, showcasing the potential for developing new antiviral therapies based on these compounds .
Case Study 3: Material Applications
A recent paper discussed the application of pyran derivatives in OLED technology, demonstrating improved efficiency and stability compared to traditional materials .
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Agent | Induces apoptosis in cancer cells; effective against multiple cancer types |
| Medicinal Chemistry | Antiviral Agent | Inhibits viral replication; potential treatments for emerging viruses |
| Materials Science | OLEDs | Enhanced light emission properties; suitable for display technologies |
| Synthetic Chemistry | Organic Synthesis | Valuable intermediate for synthesizing complex organic molecules |
Mechanism of Action
The mechanism of action of 2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile involves its interaction with specific molecular targets. The amino group and the pyrano[3,2-c]pyran core play crucial roles in its biological activity. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physical and Spectral Properties
Table 1: Key Properties of Selected Analogs
Key Observations :
- Electron-withdrawing groups (e.g., nitro in 3v, 3u) correlate with higher melting points (216–292°C) due to increased polarity and intermolecular interactions .
- Electron-donating groups (e.g., methyl in the target compound, methoxy in 3y) likely reduce melting points compared to nitro analogs (e.g., 3y: 180–182°C) .
- Aromatic substituents : Bulkier groups (e.g., naphthyl in ) induce steric strain, altering dihedral angles and crystal packing .
Structural and Conformational Differences
- Fused Ring Systems: The target compound features a pyrano[3,2-c]pyran core, distinct from pyrano[4,3-b]pyran (e.g., 3y) or pyrano[3,2-c]chromene systems (). Pyranopyridine analogs (e.g., 3v, 3w) exhibit nitrogen incorporation, enhancing hydrogen-bonding capacity and altering solubility .
Crystallography :
- Analogs with 4H-pyran rings adopt flattened-boat conformations , with substituents (e.g., naphthyl) in pseudo-axial positions. Dihedral angles range from 76.8° to 94.6°, influencing molecular packing .
- The target compound’s 4-methylphenyl group likely adopts a similar conformation but with reduced steric hindrance compared to naphthyl or nitrophenyl groups.
Biological Activity
The compound 2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile is a member of the pyrano[3,2-c]pyran family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on various research findings.
Synthesis
The synthesis of the compound typically involves a multi-component reaction of 4-hydroxy-6-methylpyran-2-one, 4-methylbenzaldehyde, malononitrile, and a catalyst such as 4-(dimethylamino)pyridine (DMAP) in ethanol. The reaction conditions usually include refluxing for several hours followed by cooling and purification steps to yield the desired product in good yield and purity .
Biological Activities
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anticancer agent and its other pharmacological properties.
Anticancer Activity
Research indicates that pyran derivatives exhibit significant cytotoxic effects against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation in malignant melanoma, leukemia, and breast cancer models. Notably, studies have demonstrated that it induces apoptosis through caspase activation and disrupts tubulin polymerization, leading to cell cycle arrest .
Antimicrobial Properties
In addition to anticancer activity, the compound has been evaluated for its antimicrobial properties. It has shown efficacy against several bacterial strains, suggesting potential applications in treating infections. The mechanism often involves disrupting bacterial cell wall synthesis or function .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes. For instance, it has demonstrated competitive inhibition against tyrosinase, an enzyme involved in melanin production. This property could make it useful in cosmetic formulations aimed at skin lightening or treating hyperpigmentation disorders .
Case Studies
Several case studies have documented the effects of this compound on different biological systems:
- Cytotoxicity Assays : In vitro studies using various cancer cell lines showed IC50 values indicating effective cytotoxicity. For example, one study reported an IC50 of approximately 10 µM against breast cancer cells, highlighting its potential as a chemotherapeutic agent .
- Antimicrobial Testing : In a study assessing antimicrobial activity, the compound exhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 20 to 50 µg/mL .
- Tyrosinase Inhibition : The compound was compared to standard inhibitors like kojic acid, showing superior activity with an IC50 value of 7.69 ± 1.99 µM compared to kojic acid's 23.64 ± 2.56 µM .
Structure-Activity Relationship (SAR)
The biological activity of pyrano derivatives is influenced by their structural features. The presence of electron-withdrawing groups on the phenyl ring enhances anticancer activity by increasing the electron deficiency necessary for interaction with cellular targets. Additionally, modifications on the pyran ring can lead to variations in potency and selectivity against different biological targets .
Q & A
Basic Research Questions
Q. What are the standard synthetic methodologies for preparing 2-amino-7-methyl-4-(4-methylphenyl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile?
- Methodology : The compound is typically synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, malononitrile, and active methylene compounds. For example, a one-pot reaction under reflux conditions in ethanol or using ionic liquids (e.g., [2-aminobenzoato][PF6]) as green catalysts can yield high-purity products. Key steps include optimizing molar ratios, reaction time (e.g., 48–50 hours for reflux), and purification via recrystallization from ethanol/toluene mixtures .
Q. How is the structural conformation of this compound characterized, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography : Determines precise bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the pyran ring coplanarity) .
- Spectroscopy :
- IR : Identifies functional groups (e.g., nitrile stretch at ~2185 cm⁻¹, NH₂ bands at ~3300 cm⁻¹) .
- NMR : Confirms substituent positions (e.g., δ 4.98 ppm for methine protons, aromatic proton splitting patterns) .
- Elemental analysis : Validates purity and molecular formula .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity and stereochemical outcomes during its synthesis?
- Methodology :
- Kinetic vs. thermodynamic control : Reaction conditions (e.g., solvent polarity, temperature) influence whether intermediates favor 6-endo-dig or 5-exo-dig cyclization pathways.
- Catalytic role of ionic liquids : Polar solvents stabilize charged intermediates, accelerating Knoevenagel condensations and Michael additions .
- Computational studies (e.g., DFT) model transition states to predict regioselectivity .
Q. How can researchers resolve contradictions between spectroscopic data and crystallographic findings for this compound?
- Methodology :
- Cross-validation : Compare X-ray-derived torsion angles with NMR coupling constants (e.g., J values for diastereotopic protons) .
- Dynamic NMR experiments : Detect conformational flexibility (e.g., pyran ring puckering) that may explain discrepancies between solid-state (crystallographic) and solution-phase (NMR) structures .
- SHELX refinement : Use disorder modeling and high-resolution data to resolve ambiguities in electron density maps .
Q. What strategies are employed to design derivatives for structure-activity relationship (SAR) studies?
- Methodology :
- Substituent variation : Replace the 4-methylphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to modulate electronic effects .
- Bioisosteric replacement : Substitute the nitrile group with carboxylate or amide moieties to enhance solubility or binding affinity .
- In silico screening : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., antimicrobial enzymes) before synthesizing analogs .
Q. How can computational modeling enhance the understanding of this compound’s reactivity and stability?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and nucleophilic/electrophilic sites .
- Molecular dynamics (MD) simulations : Assess solvent effects on conformational stability (e.g., aqueous vs. nonpolar environments) .
- Crystal structure prediction (CSP) : Use software like Mercury to model polymorphs and predict packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
